2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine
Overview
Description
2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a chlorine atom, a methyl group, and a methylthio group attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine typically involves the reaction of cyanuric chloride with methylamine and methyl mercaptan. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide and m-chloroperbenzoic acid are used as oxidizing agents. The reactions are performed at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-amino-4-methyl-6-(methylthio)-1,3,5-triazine or 2-alkoxy-4-methyl-6-(methylthio)-1,3,5-triazine are formed.
Oxidation: Products include 2-chloro-4-methyl-6-(methylsulfinyl)-1,3,5-triazine and 2-chloro-4-methyl-6-(methylsulfonyl)-1,3,5-triazine.
Reduction: Dihydrotriazines are the primary products.
Scientific Research Applications
2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anticancer and antiviral agents.
Industry: It is used in the production of dyes, resins, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine involves its interaction with specific molecular targets. For example, as a herbicide, it inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, disrupting electron transport and leading to the death of the plant. In antimicrobial applications, it may interfere with essential enzymes or cellular processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethyl-1,3,5-triazine
- 2-Chloro-4-methyl-6-ethylthio-1,3,5-triazine
- 2-Chloro-4-methyl-6-(methylsulfonyl)-1,3,5-triazine
Uniqueness
2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives. This uniqueness makes it a valuable compound for various applications, particularly in the development of new agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
2-chloro-4-methyl-6-methylsulfanyl-1,3,5-triazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3S/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGQOEDNLWEICY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.